2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
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Overview
Description
2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features a benzoxazole ring fused to a pyridine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The final step involves coupling the benzoxazole and pyridine rings via an ethanone linker. This can be achieved through a Friedel-Crafts acylation reaction, where the benzoxazole is acylated with a pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound may be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and interference with DNA or RNA function.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-yl)-1-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridine ring attached at a different position.
2-(1,3-benzoxazol-2-yl)-1-(pyridin-4-yl)ethan-1-one: Similar structure but with the pyridine ring attached at a different position.
2-(1,3-benzoxazol-2-yl)-1-(quinolin-3-yl)ethan-1-one: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is unique due to its specific arrangement of the benzoxazole and pyridine rings, which may confer distinct chemical and biological properties. This unique structure may result in different reactivity, binding affinity, and biological activity compared to similar compounds.
Biological Activity
The compound 2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoxazole moiety linked to a pyridine ring through an ethanone group. Its molecular formula is C14H10N2O2 with a molecular weight of 246.24 g/mol .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MICs) were determined, revealing that certain derivatives showed potent activity against these pathogens.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Compound 1 | 32 | Bacillus subtilis |
Compound 2 | 16 | Escherichia coli |
Compound 3 | 8 | Pichia pastoris |
The structure–activity relationship indicated that electron-donating substituents significantly enhanced antimicrobial activity, while electron-withdrawing groups had a detrimental effect .
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been explored extensively. A related compound, EPH136, demonstrated significant antiproliferative effects in vitro and in vivo against various cancer cell lines. The mechanism of action involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells .
Table 2: Anticancer Activity of Related Benzoxazole Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
EPH136 | 5 | HT-29 (Colon) |
Compound A | 10 | MCF-7 (Breast) |
Compound B | 15 | A549 (Lung) |
The study highlighted that compounds with specific structural features could enhance their efficacy against cancer cells by targeting mitochondrial pathways .
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, benzoxazole derivatives have shown potential in other areas such as antiviral and anti-inflammatory properties. For example, some derivatives have been reported to inhibit viral replication in vitro and modulate inflammatory cytokines, indicating their versatility as therapeutic agents .
Case Studies
Several case studies further illustrate the biological activity of benzoxazole derivatives:
- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzoxazole derivatives against clinical isolates of bacteria. The results indicated that certain compounds exhibited significant antibacterial activity, outperforming standard antibiotics in some cases.
- Anticancer Mechanism : Research into EPH136's mechanism revealed that it induces apoptosis through ROS generation and mitochondrial disruption. This finding was corroborated by gene expression analysis showing upregulation of pro-apoptotic genes .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYNWMUZZVKELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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